molecular formula C22H17FN4OS B4754006 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-fluorophenyl)acetamide

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-fluorophenyl)acetamide

Cat. No. B4754006
M. Wt: 404.5 g/mol
InChI Key: PMWOXCJPAPBLMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-fluorophenyl)acetamide, also known as DFTFA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of triazole derivatives, which have been extensively studied for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-fluorophenyl)acetamide is not fully understood, but it is believed to act through multiple pathways. In bacterial cells, 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-fluorophenyl)acetamide is thought to inhibit the synthesis of peptidoglycan, a crucial component of the bacterial cell wall. In fungal cells, 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-fluorophenyl)acetamide is believed to disrupt the integrity of the cell membrane and inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane. In cancer cells, 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-fluorophenyl)acetamide has been shown to induce apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway.
Biochemical and Physiological Effects:
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-fluorophenyl)acetamide has been found to exhibit several biochemical and physiological effects. In bacterial cells, 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-fluorophenyl)acetamide has been shown to inhibit the activity of the enzyme MurA, which is involved in the synthesis of peptidoglycan. In fungal cells, 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-fluorophenyl)acetamide has been shown to inhibit the activity of the enzyme lanosterol 14α-demethylase, which is involved in the synthesis of ergosterol. In cancer cells, 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-fluorophenyl)acetamide has been shown to induce the expression of pro-apoptotic proteins, such as Bax and Bak, and inhibit the expression of anti-apoptotic proteins, such as Bcl-2.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-fluorophenyl)acetamide in lab experiments is its broad spectrum of biological activity. It can be used to study the mechanisms of action of antimicrobial, antifungal, and anticancer agents. Additionally, 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-fluorophenyl)acetamide is relatively easy to synthesize and has a high yield. However, one of the limitations of using 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-fluorophenyl)acetamide is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.

Future Directions

There are several future directions for research on 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-fluorophenyl)acetamide. One potential area of study is the development of novel derivatives of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-fluorophenyl)acetamide with improved biological activity and reduced toxicity. Additionally, further studies are needed to elucidate the exact mechanisms of action of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-fluorophenyl)acetamide in bacterial, fungal, and cancer cells. Finally, the potential applications of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-fluorophenyl)acetamide in other areas of research, such as neurodegenerative diseases and inflammation, should be explored.

Scientific Research Applications

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-fluorophenyl)acetamide has been found to exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. It has been shown to inhibit the growth of several bacterial strains, such as Staphylococcus aureus and Escherichia coli. Additionally, 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-fluorophenyl)acetamide has been reported to possess antifungal activity against Candida albicans and Aspergillus niger. In cancer research, 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-fluorophenyl)acetamide has been found to induce apoptosis and inhibit the proliferation of cancer cells, including breast cancer, lung cancer, and colon cancer cells.

properties

IUPAC Name

2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4OS/c23-17-10-7-11-18(14-17)24-20(28)15-29-22-26-25-21(16-8-3-1-4-9-16)27(22)19-12-5-2-6-13-19/h1-14H,15H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWOXCJPAPBLMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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